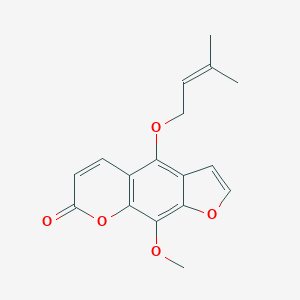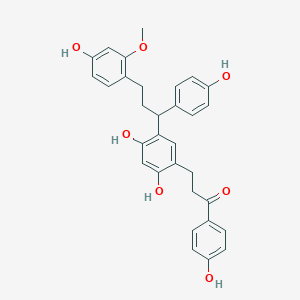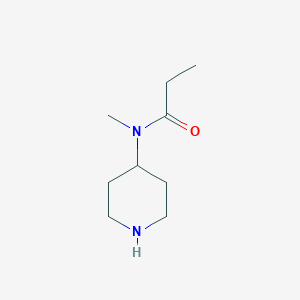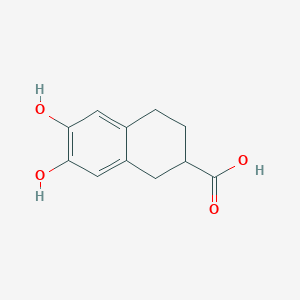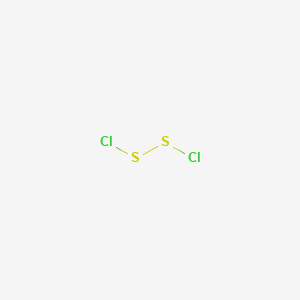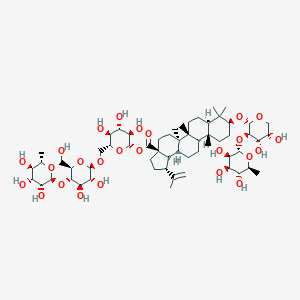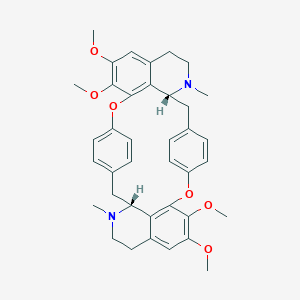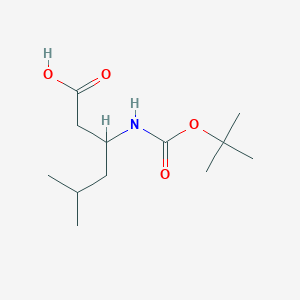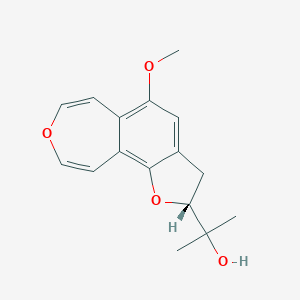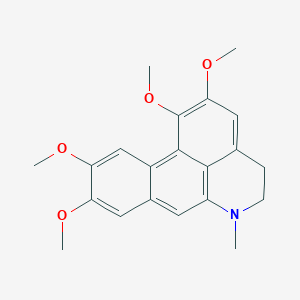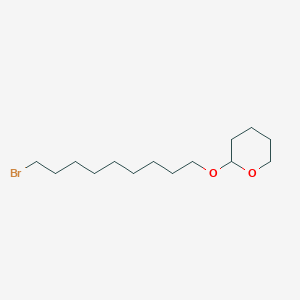
9-Tetrahydropyranyloxy-1-bromononane
Overview
Description
1-Bromononane is a brominated alkane with the chemical formula CH₃(CH₂)₈Br . Tetrahydropyran (THP) is an organic compound consisting of a saturated six-membered ring containing five carbon atoms and one oxygen atom .
Synthesis Analysis
1-Bromononane can be synthesized from nonane . Tetrahydropyran rings are important motifs in biologically active molecules and can be synthesized using various strategies .Molecular Structure Analysis
The molecular structure of 1-Bromononane consists of a chain of nine carbon atoms with a bromine atom attached to one end . Tetrahydropyran has a six-membered ring structure with one oxygen atom .Chemical Reactions Analysis
1-Bromononane, being an alkyl halide, can undergo various reactions such as nucleophilic substitution or elimination . Tetrahydropyran can participate in reactions typical for ethers .Physical And Chemical Properties Analysis
1-Bromononane is a liquid at room temperature . Its physical and chemical properties include being a combustible liquid, having a flash point of 90 °C, and it may cause damage to organs through prolonged or repeated exposure if inhaled .Safety And Hazards
properties
IUPAC Name |
2-(9-bromononoxy)oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27BrO2/c15-11-7-4-2-1-3-5-8-12-16-14-10-6-9-13-17-14/h14H,1-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKEZIRZMJBUPIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCCCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10449385 | |
| Record name | 9-Tetrahydropyranyloxy-1-bromononane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10449385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Tetrahydropyranyloxy-1-bromononane | |
CAS RN |
55695-90-4 | |
| Record name | 9-Tetrahydropyranyloxy-1-bromononane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10449385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

